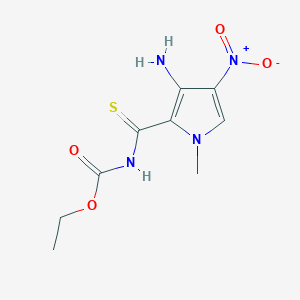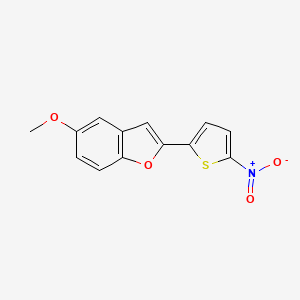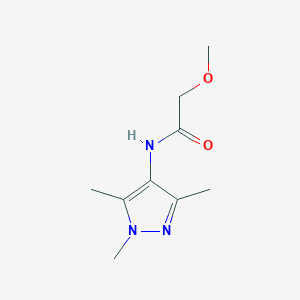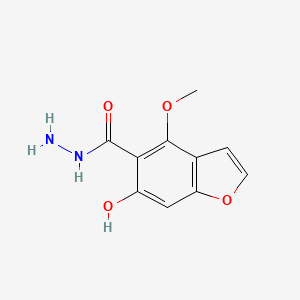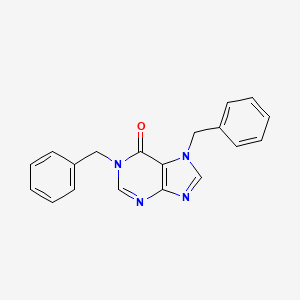
1,7-Dibenzylpurin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dibenzylpurin-6-one is a chemical compound with the molecular formula C20H16N4O It is a derivative of purine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,7-Dibenzylpurin-6-one can be synthesized through several synthetic routes. One common method involves the reaction of purine derivatives with benzyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the purine nitrogen attacks the benzyl halide, resulting in the formation of the dibenzylated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Dibenzylpurin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Benzyl halides, alkyl halides, and other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can introduce various functional groups onto the purine ring.
Applications De Recherche Scientifique
1,7-Dibenzylpurin-6-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of cancer and cardiovascular diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1,7-dibenzylpurin-6-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit bromodomain-containing protein 4 (BRD4), an epigenetic reader involved in gene transcription regulation. The compound binds to the bromodomains of BRD4, preventing its interaction with acetylated lysine residues on histones, thereby modulating gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Dibenzyltheophylline: A derivative of theophylline with similar structural features.
1,7-Dibenzylxanthine: Another purine derivative with comparable properties.
Uniqueness
1,7-Dibenzylpurin-6-one is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit BRD4 makes it a valuable compound in medicinal chemistry research.
Propriétés
Numéro CAS |
3649-38-5 |
|---|---|
Formule moléculaire |
C19H16N4O |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
1,7-dibenzylpurin-6-one |
InChI |
InChI=1S/C19H16N4O/c24-19-17-18(20-13-22(17)11-15-7-3-1-4-8-15)21-14-23(19)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
Clé InChI |
AMLDVRKMVNSTCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C=N3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-[(methylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B12904412.png)
![3-[(2,4-Dichlorophenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B12904413.png)
![2-{[(5-Methoxyfuran-2-yl)methyl]amino}ethan-1-ol](/img/structure/B12904419.png)
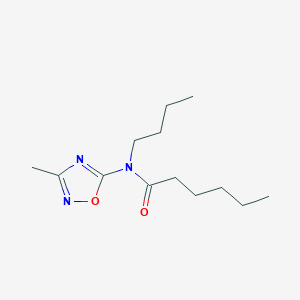
![3-Benzyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12904432.png)

![4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12904443.png)
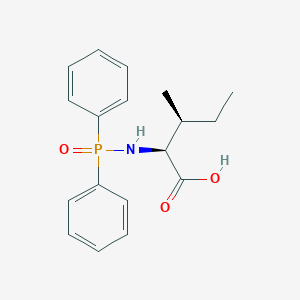
![4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12904456.png)
